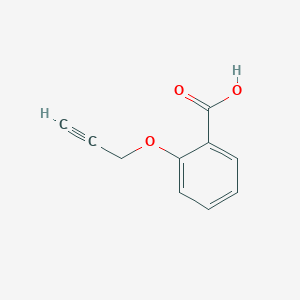

2-(Prop-2-yn-1-yloxy)benzoic acid

Descripción general

Descripción

2-(Prop-2-yn-1-yloxy)benzoic acid is a chemical compound that can be synthesized through reactions involving propargyl bromide and phenol or aniline derivatives. The presence of electron-withdrawing groups can facilitate the formation of the product by stabilizing the phenoxide ion, which is a key intermediate in the reaction. The synthesis of such compounds has been optimized to achieve good yields and has potential applications in biological contexts, such as exhibiting antiurease and antibacterial activities .

Synthesis Analysis

The synthesis of derivatives of (prop-2-ynyloxy)benzene, which is structurally related to 2-(prop-2-yn-1-yloxy)benzoic acid, has been achieved using propargyl bromide in the presence of K2CO3 as a base and acetone as a solvent. This method has been found to be highly convenient, cost-effective, and yields products in the range of 53–85%. The reaction conditions favor SN2 type reactions, and the use of K2CO3 has proven to be effective. Notably, phenol derivatives have shown better yields compared to aniline derivatives. Some of the synthesized compounds have demonstrated significant antiurease and antibacterial effects, indicating their potential for further biological applications .

Molecular Structure Analysis

The molecular structure of compounds related to 2-(prop-2-yn-1-yloxy)benzoic acid has been investigated using spectroscopic methods and density functional theory (DFT). For instance, the study of 2-[(2-hydroxyphenyl)carbonyloxy]benzoic acid (HPCBA) revealed the most stable conformer and provided insights into the vibrational wavenumbers, infrared intensities, and Raman activities. The intermolecular hydrogen bonds in the dimer structure of the molecule were also discussed. Theoretical calculations such as hyperpolarizability, natural bond orbital (NBO) analysis, and molecular orbital contributions have been used to understand the stability and charge delocalization of the molecule .

Chemical Reactions Analysis

The reactivity of compounds similar to 2-(prop-2-yn-1-yloxy)benzoic acid can be complex, leading to unexpected products. For example, an indium-mediated carbon-carbon coupling intended to produce a different compound resulted in the formation of 2-(1-phenyl-1,3-butadien-2-yl)benzoic acid. This outcome highlights the intricacies of chemical reactions involving such compounds and the potential for discovering novel reaction pathways and products .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-(prop-2-yn-1-yloxy)benzoic acid have been characterized through various spectroscopic techniques and theoretical calculations. The experimental and theoretical studies provide comprehensive data on the vibrational spectra, molecular structures, and electronic properties. These properties are crucial for understanding the behavior of the compounds in different environments and for predicting their reactivity. For instance, the UV-Visible spectrum, HOMO and LUMO energies, and thermodynamic properties at different temperatures have been determined for HPCBA, which can be informative for similar compounds .

Aplicaciones Científicas De Investigación

1. Crystallography

- Application : The compound “2-(Prop-2-yn-1-yloxy)-1-naphthaldehyde” is used in the study of crystal structures .

- Method : The crystal structure of the compound was determined using X-ray diffraction .

- Results : The crystal structure was successfully determined, providing valuable information about the compound’s molecular structure .

2. Synthesis of Derivatives

- Application : The compound is used in the synthesis of (prop-2-ynyloxy) benzene derivatives .

- Method : Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .

- Results : The compounds were synthesized in good yields (53–85%) .

3. Chemical Probe Synthesis

- Application : The compound is used for chemical probe synthesis .

- Method : This trifunctional building block contains a light-activated diazirine, alkyne tag, and carboxylic acid synthetic handle .

- Results : The results of this application were not specified in the source .

4. Antioxidant, Antimicrobial and Anticancer Studies

- Application : The compound is used in the study of antioxidant, antimicrobial, and anticancer activities .

- Method : The method of application or experimental procedures were not specified in the source .

- Results : The compound showed significant cytotoxic activity against the breast adenocarcinoma cell line MCF-7 .

5. Probe Building Block

- Application : The compound “4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid” is used for chemical probe synthesis .

- Method : This trifunctional building block contains a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle .

- Results : The results of this application were not specified in the source .

6. Biological Evaluation

- Application : The compound is used in the biological evaluation of its derivatives .

- Method : Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .

- Results : The compounds were synthesized in good yields (53–85%). Some of the synthesized compounds showed potential antiurease and antibacterial effects against several harmful substances .

7. Synthesis of Benzophenone Derivatives

- Application : The compound “4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid” is used for the synthesis of benzophenone derivatives .

- Method : This trifunctional building block contains a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle .

- Results : The results of this application were not specified in the source .

8. Synthesis of Diazirine Derivatives

- Application : The compound “2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid” is used for the synthesis of diazirine derivatives .

- Method : This trifunctional building block contains a light-activated diazirine, alkyne tag, and carboxylic acid synthetic handle .

- Results : The results of this application were not specified in the source .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-prop-2-ynoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSHQLNZKYWYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376931 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Prop-2-yn-1-yloxy)benzoic acid | |

CAS RN |

55582-31-5 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.